molecular formula C₄₃H₇₁N₉O₁₂ B612581 148274-82-2 CAS No. 148274-82-2

148274-82-2

Cat. No.: B612581
CAS No.: 148274-82-2
M. Wt: 906.08
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 148274-82-2, also known as OVA G4 peptide acetate (free base), is an 8-amino acid variant of the ovalbumin (OVA) peptide SIINFEKL (residues 257–264 of OVA). Its sequence, SIIGFEKL, differs from the original SIINFEKL by a substitution at position 4 (asparagine → glycine) . This peptide is a class I MHC (H-2Kb)-restricted epitope used extensively in immunological studies to stimulate T-cell receptors (TCRs) in murine models .

Key Properties (from ):

  • Molecular Formula: C₄₃H₇₁N₉O₁₂
  • Molecular Weight: 906.08 g/mol (average), 905.52 g/mol (exact)
  • Isoelectric Point (pI): 6.41
  • Storage: Stable at -20°C to -80°C in lyophilized form .
  • Purity: ≥95% (commercial grade) , with assay purity reaching 99.5% under optimized conditions .

Properties

CAS No.

148274-82-2

Molecular Formula

C₄₃H₇₁N₉O₁₂

Molecular Weight

906.08

sequence

One Letter Code: SIIGFEKL

Origin of Product

United States

Comparison with Similar Compounds

Overview

SIINFEKL is the native OVA peptide recognized by H-2Kb MHC I molecules and serves as a gold standard for studying CD8+ T-cell responses.

Comparative Analysis

Property OVA G4 (148274-82-2) SIINFEKL Source
Sequence SIIGFEKL SIINFEKL
Key Modification Position 4: Glycine (G) Position 4: Asparagine (N)
Molecular Weight 906.08 g/mol ~947.10 g/mol (calculated)*
Functional Role Variant control for TCR studies Agonist for H-2Kb MHC I
Biological Activity Altered MHC binding affinity† High-affinity MHC I binding
Assay Purity 99.5% ~98–99% (typical commercial)

†Specific binding data unavailable in provided evidence; inferred from sequence variation .

Discussion: The glycine substitution in OVA G4 likely reduces hydrophilicity (average hydrophilicity: -0.23 vs. This makes OVA G4 a critical negative control in studies differentiating TCR specificity from background signaling .

Functional Analog: Hemopressin (Rat) Acetate

Overview

Hemopressin (rat) acetate (CAS 568588-77-2) is a 9-peptide inverse agonist of the CB2 cannabinoid receptor, derived from hemoglobin α1 .

Comparative Analysis

Property OVA G4 (this compound) Hemopressin (Rat) Acetate Source
Target H-2Kb MHC I/TCR complex CB2 cannabinoid receptor
Sequence SIIGFEKL PVNFKFLSH
Biological Role T-cell activation studies Analgesia in inflammatory pain
Storage -20°C to -80°C -20°C (typical for peptides)

Discussion: While both peptides are used in biomedical research, OVA G4 is structurally and functionally distinct from Hemopressin. OVA G4’s specificity for MHC I highlights its niche in immunology, whereas Hemopressin’s cannabinoid receptor modulation applies to neuropharmacology .

Key Findings

  • OVA G4 is routinely used to validate TCR-MHC interaction specificity, as its modified sequence reduces activation compared to SIINFEKL .
  • Commercial availability with high purity (99.5%) ensures reproducibility in experimental models .

Limitations

  • No quantitative binding affinity (e.g., IC₅₀) or crystallographic data for OVA G4-MHC I complexes are provided in the evidence, limiting mechanistic insights .
  • Comparative pharmacokinetic data (e.g., half-life, stability) against SIINFEKL are absent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.